molecular formula C24H25N3O2S B506251 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B506251
M. Wt: 419.5g/mol
InChI Key: KMMTWJGUORRPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Lacks the quinoline core, limiting its applications in certain fields.

Uniqueness

2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the presence of both the quinoline and oxadiazole rings, which impart distinct chemical and physical properties. This dual functionality makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C24H25N3O2S/c1-15-6-9-18(10-7-15)22-25-26-23(29-22)30-14-21(28)27-20-11-8-16(2)12-19(20)17(3)13-24(27,4)5/h6-13H,14H2,1-5H3

InChI Key

KMMTWJGUORRPNA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=C(C=C(C=C4)C)C(=CC3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=C(C=C(C=C4)C)C(=CC3(C)C)C

Origin of Product

United States

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